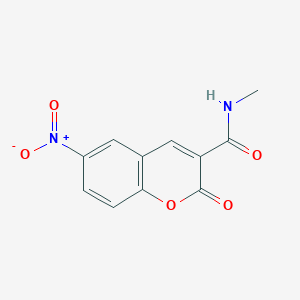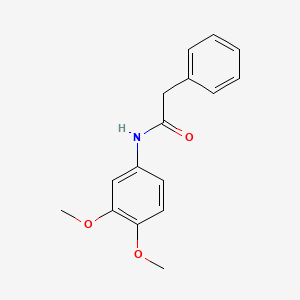![molecular formula C14H12FNO2 B5692608 (2E)-3-(4-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE](/img/structure/B5692608.png)
(2E)-3-(4-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]prop-2-enamide is an organic compound that features a fluorophenyl group and a furan ring connected by a propenamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and furan-2-carbaldehyde.
Formation of Intermediate: The aldehydes undergo a condensation reaction with an appropriate amine to form the corresponding imine.
Reduction: The imine is then reduced to the amine using a reducing agent such as sodium borohydride.
Amidation: The resulting amine is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The double bond in the propenamide linkage can be reduced to form the corresponding alkane.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Saturated amides.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
(2E)-3-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Chlorophenyl)-N-[(furan-2-yl)methyl]prop-2-enamide
- (2E)-3-(4-Bromophenyl)-N-[(furan-2-yl)methyl]prop-2-enamide
- (2E)-3-(4-Methylphenyl)-N-[(furan-2-yl)methyl]prop-2-enamide
Uniqueness
(2E)-3-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]prop-2-enamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(furan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-12-6-3-11(4-7-12)5-8-14(17)16-10-13-2-1-9-18-13/h1-9H,10H2,(H,16,17)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJCKEAWNSKHRG-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methoxyaniline](/img/structure/B5692530.png)

![N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B5692540.png)
![6-(2-Methoxyphenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5692548.png)
![methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5692552.png)
![3-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5692572.png)



![6-(azepan-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B5692613.png)
![3-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5692619.png)
![7-[(4-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5692626.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5692630.png)

